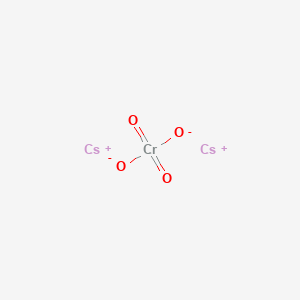

クロム酸セシウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

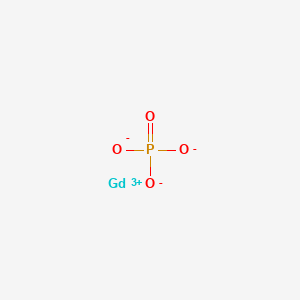

Cesium chromate is a chemical compound composed of cesium and chromate ions, with the chemical formula Cs2CrO4. It is a yellow crystalline solid that is insoluble in water and organic solvents. Cesium chromate is used in a variety of applications, including scientific research, laboratory experiments, and industrial processes.

科学的研究の応用

セシウムカチオンとクロム酸アニオンの吸着

クロム酸セシウムは、環境科学および汚染研究に使用されています。 ある研究では、セチルトリメチルアンモニウムブロマイド(CTAB)界面活性剤で有機的に修飾された天然ゼオライトを、水溶液からCs+カチオンとHCrO4−アニオンを同時に吸着するための二重機能材料として使用できることが示されました . このプロセスは、pH 2.5〜4.2の範囲で効率的です .

放射性汚染物質の除去

クロム酸セシウムは、放射性同位体生産施設や放射化学研究室から発生する液体廃棄物からの放射性汚染物質の除去に役割を果たしています . 吸着プロセスは、その高い効率、シンプルさ、低コスト、および可逆性のために、しばしば好まれます .

セシウム蒸気の生成

クロム酸セシウムは、ケイ素、ホウ素、またはチタンとの反応によってセシウム蒸気を生成するために使用されます . これは、真空管の作成の最終段階で使用されます .

フォトチューブの製造

<a data-citationid="f7c47cda-411d-d35c-

作用機序

Target of Action

Cesium chromate, an inorganic compound with the formula Cs2CrO4 , primarily targets radioactive liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories . It is particularly effective in adsorbing cesium cations (Cs+) and chromate anions (HCrO4−) from aqueous solutions .

Mode of Action

Cesium chromate interacts with its targets through a process known as adsorption . This process involves the attachment of cesium cations and chromate anions to the surface of a solid substance, in this case, a surfactant-modified zeolite . The zeolite is organically modified with the surfactant cetyltrimethylammonium bromide (CTAB), enhancing its ability to adsorb the concerned species .

Biochemical Pathways

The primary biochemical pathway affected by cesium chromate involves the adsorption of cesium cations and chromate anions . This process is facilitated by the surfactant-modified zeolite, which acts as a dual-function material . The adsorption mechanism of the concerned (radio)toxicants is proposed .

Pharmacokinetics

adsorption capacities . Specifically, CTAB-zeolite exhibited adsorption capacities of 0.713 and 1.216 mmol/g for Cs(I) and Cr(VI), respectively .

Result of Action

The result of cesium chromate’s action is the effective removal of cesium cations and chromate anions from aqueous solutions . This is particularly beneficial in the context of radioactive liquid waste management, where such ions pose significant environmental and health hazards .

Action Environment

The action of cesium chromate is influenced by several environmental factors. For instance, the efficiency of the adsorption process is dependent on the pH range of the solution , with optimal adsorption occurring in the pH range 2.5–4.2 . Additionally, the process is time-dependent, with equilibrium being attained after 90 and 300 minutes for Cs(I) and Cr(VI), respectively .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cesium chromate is mainly obtained from the reaction of chromium (VI) oxide with cesium carbonate . There is limited information available on the role of cesium chromate in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

For instance, chromium (VI) exists in the aquatic environment in various anionic forms of HCrO4−, Cr2O72−, and CrO42− depending on the pH of the medium .

Molecular Mechanism

A study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

特性

| { "Design of the Synthesis Pathway": "Cesium chromate can be synthesized via a precipitation reaction between cesium chloride and sodium chromate.", "Starting Materials": ["Cesium chloride", "Sodium chromate"], "Reaction": [ "Dissolve cesium chloride in distilled water to form a clear solution.", "Dissolve sodium chromate in distilled water to form a clear solution.", "Mix the two solutions together slowly while stirring.", "A yellow precipitate of cesium chromate will form.", "Filter the precipitate and wash it with distilled water.", "Dry the cesium chromate in an oven at 100°C for several hours." ] } | |

| 13454-78-9 | |

分子式 |

CrCsH2O4 |

分子量 |

250.915 g/mol |

IUPAC名 |

dicesium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Cr.Cs.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |

InChIキー |

KZCAZNLDQWOKPM-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] |

正規SMILES |

O[Cr](=O)(=O)O.[Cs] |

| 13454-78-9 | |

ピクトグラム |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)